7-(4-Chlorobutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-chlorobutyl)theophylline is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Theophylline itself is known for its bronchodilator effects, which help to relax the muscles in the lungs and chest, making it easier to breathe . The addition of a 4-chlorobutyl group to theophylline modifies its chemical properties and potentially its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobutyl)theophylline typically involves the alkylation of theophylline with 4-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 7-(4-chlorobutyl)theophylline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobutyl)theophylline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
7-(4-chlorobutyl)theophylline has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of alkylation on theophylline’s chemical properties.
Biology: Researchers investigate its potential as a bronchodilator and its interactions with various biological targets.
Medicine: Studies focus on its efficacy and safety as a potential therapeutic agent for respiratory diseases.
Industry: It is explored for its potential use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 7-(4-chlorobutyl)theophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs. Additionally, it may block adenosine receptors, contributing to its bronchodilator effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, known for its bronchodilator effects.
Caffeine: Another methylxanthine with similar pharmacological properties but different potency and side effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Uniqueness
7-(4-chlorobutyl)theophylline is unique due to the presence of the 4-chlorobutyl group, which may alter its pharmacokinetics and pharmacodynamics compared to theophylline. This modification can potentially enhance its efficacy or reduce its side effects, making it a subject of interest for further research .
Properties
IUPAC Name |
7-(4-chlorobutyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-14-9-8(10(17)15(2)11(14)18)16(7-13-9)6-4-3-5-12/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPGPPWKOYOFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472489 |
Source
|
Record name | 7-(4-Chlorobutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59663-15-9 |
Source
|
Record name | 7-(4-Chlorobutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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